molecular formula C12H19NO3 B1446915 cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester CAS No. 1263378-91-1

cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester

Cat. No. B1446915
M. Wt: 225.28 g/mol
InChI Key: XGAAYIFPSORVNO-PELKAZGASA-N
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Description

The compound “cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester” is a light yellow liquid . Its IUPAC name is “tert-butyl (1R,5S)-1-methyl-7-oxo-3-azabicyclo [3.2.0]heptane-3-carboxylate” and it has a molecular weight of 225.29 .


Molecular Structure Analysis

The InChI code for this compound is "1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-8-5-9(14)12(8,4)7-13/h8H,5-7H2,1-4H3/t8-,12+/m1/s1" . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a light yellow liquid . Its molecular weight is 225.29 . More research is needed to provide a detailed analysis of its physical and chemical properties.

Scientific Research Applications

Stereoselective Synthesis and Transformation

Stereoselective Synthesis of Bicyclic Tetrahydrofuran-fused β-Lactams : Researchers have demonstrated the use of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones for the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which are then converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This process offers a convenient alternative for preparing compounds that are significant in drug design due to their potential as precursors to pharmacologically active molecules (Mollet, D’hooghe, & Kimpe, 2012).

Transformation into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates : Another study explored the transformation of cis-3-benzyloxy-4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones into cis-3-aminotetrahydrofuran-2-carboxylates. This represents the first straightforward transformation of cis-azetidin-2-ones into valuable intermediates for pharmaceutical development (Leemans, D’hooghe, Dejaegher, Törnroos, & Kimpe, 2010).

Synthesis of Chiral Compounds

Synthesis of Chiral Penam-3-carboxylic Acid : The synthesis of methyl penam-(3S)-carboxylate, a fundamental skeleton of penicillin-type β-lactams, from D-cysteine methyl ester highlights the importance of cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester as a precursor in the development of antibiotic agents. This study underscores the compound's role in generating a variety of methyl penam-(3S)-carboxylates with potential therapeutic applications (Chiba, Sakaki, Kobayashi, Furuya, Inukai, & Kaneko, 1989).

Asymmetric Synthesis and Medicinal Chemistry

Asymmetric Synthesis of Bicyclic Amino Acid Derivatives : Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates synthesized via Aza-Diels-Alder reactions demonstrate the compound's utility in asymmetric synthesis, producing molecules with high enantiomeric purity. These reactions are crucial for creating stereoselective compounds that have significant implications in medicinal chemistry (Waldmann & Braun, 1991).

properties

IUPAC Name

tert-butyl (1R,5S)-1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-8-5-9(14)12(8,4)7-13/h8H,5-7H2,1-4H3/t8-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAAYIFPSORVNO-PELKAZGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN(CC1CC2=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CN(C[C@H]1CC2=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester
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cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester
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cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester
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cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester
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cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester

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